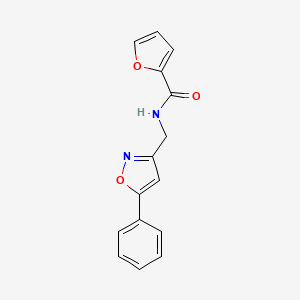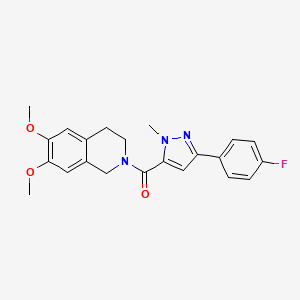
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a fascinating compound with a complex chemical structure, combining elements from isoquinoline and pyrazole frameworks. Known for its diverse applications, this compound has garnered attention in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves the following key steps:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where 3,4-dihydroxyphenethylamine reacts with an appropriate aldehyde.
Dimethoxylation: The resulting compound undergoes dimethoxylation using suitable reagents to introduce the methoxy groups at positions 6 and 7.
Coupling with Pyrazole: The final step involves coupling the dimethoxyisoquinoline intermediate with 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde using standard coupling agents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves scalable versions of the aforementioned synthetic routes. Optimized reaction conditions and the use of continuous flow reactors ensure efficient production while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to yield the corresponding N-oxide derivatives.
Reduction: Reduction reactions can produce the reduced forms of the isoquinoline or pyrazole rings.
Substitution: Both aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminium hydride in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled temperatures.
Major Products
Oxidation: N-oxide derivatives of isoquinoline or pyrazole.
Reduction: Reduced isoquinoline or pyrazole derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone has a broad range of applications:
Chemistry: As an intermediate in the synthesis of more complex molecules and novel compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated as a potential therapeutic agent due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It can interact with specific enzymes and receptors, modulating their activity.
Pathways: Its effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds such as papaverine and berberine share structural similarities and exhibit diverse biological activities.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant also contain the pyrazole ring and have notable pharmacological effects.
Uniqueness
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone stands out due to its unique combination of isoquinoline and pyrazole frameworks, offering a distinct pharmacological profile and versatile reactivity, making it a valuable compound for scientific research and industrial applications.
So, what next? What do you think of all this?
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-25-19(12-18(24-25)14-4-6-17(23)7-5-14)22(27)26-9-8-15-10-20(28-2)21(29-3)11-16(15)13-26/h4-7,10-12H,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJOGSVFSNCBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
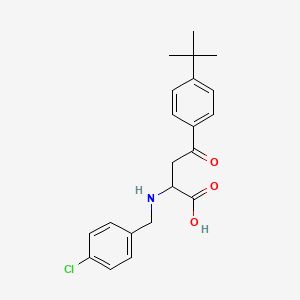
![ethyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2428366.png)
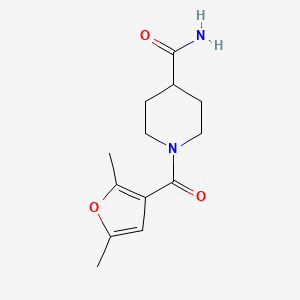
![5-(4-butanoylpiperazin-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2428370.png)
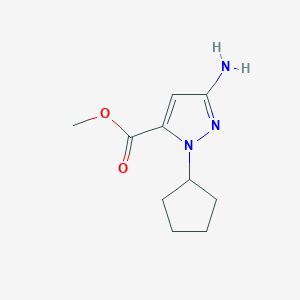

![methyl 3-carbamoyl-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2428375.png)
![(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2428376.png)
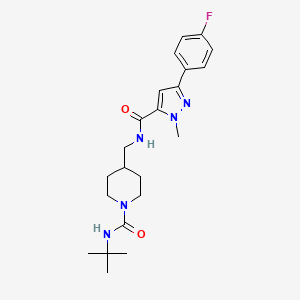
![1-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2428378.png)
![2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2428379.png)
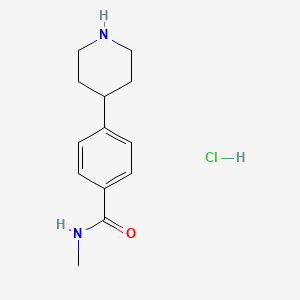
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2428383.png)
